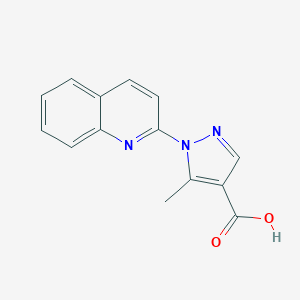![molecular formula C23H23N5O3S B254342 N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide, also known as MI-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. MI-2 has been shown to inhibit the activity of the oncogenic transcription factor c-Myc, which is overexpressed in many types of cancer.
Mécanisme D'action
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide inhibits the activity of c-Myc, a transcription factor that is overexpressed in many types of cancer. c-Myc plays a critical role in regulating cell growth, proliferation, and survival, and its overexpression is associated with poor prognosis in cancer patients. N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide binds to the bHLHZip domain of c-Myc, preventing its interaction with its partner protein Max and inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has been shown to induce apoptosis in cancer cells, as well as inhibit cell cycle progression and DNA synthesis. N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide also reduces the expression of genes involved in angiogenesis and metastasis, suggesting that it may have anti-angiogenic and anti-metastatic effects. In addition, N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide is its specificity for c-Myc, which reduces the risk of off-target effects. However, N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, the synthesis of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide can be challenging, which may limit its availability for research purposes.
Orientations Futures
Future research on N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide could focus on optimizing its synthesis and improving its solubility. In addition, further studies are needed to determine the optimal dosing and administration of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide in preclinical and clinical settings. Finally, the potential use of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide in combination with other cancer therapies, such as immunotherapy, should be explored.
Méthodes De Synthèse
The synthesis of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide involves several steps, including the condensation of 2-acetyl-7-methylindole with 2-aminobenzothiazole to form the corresponding hydrazide, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to produce N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide. The overall yield of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide is around 10-15%, and the purity can be increased through chromatographic purification.
Applications De Recherche Scientifique
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide inhibits the growth and proliferation of cancer cells, and in vivo studies have demonstrated that N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide can reduce tumor growth and metastasis in mouse models.
Propriétés
Nom du produit |
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide |
|---|---|
Formule moléculaire |
C23H23N5O3S |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N//'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide |
InChI |
InChI=1S/C23H23N5O3S/c1-11-7-8-14-16(9-11)32-22-17(14)23(31)28(10-24-22)13(3)20(29)27-26-19-15-6-4-5-12(2)18(15)25-21(19)30/h4-6,10-11,13H,7-9H2,1-3H3,(H,27,29)(H,25,26,30) |
Clé InChI |
MKLAYLHVVBEPPC-UHFFFAOYSA-N |
SMILES isomérique |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NNC4=C5C=CC=C(C5=NC4=O)C |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NNC4=C5C=CC=C(C5=NC4=O)C |
SMILES canonique |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NNC4=C5C=CC=C(C5=NC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)




![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)



![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)

